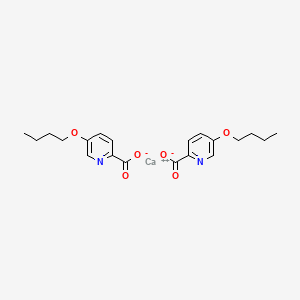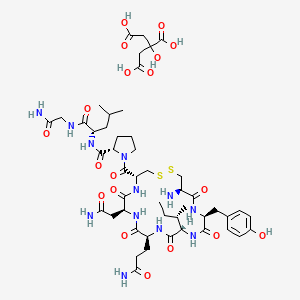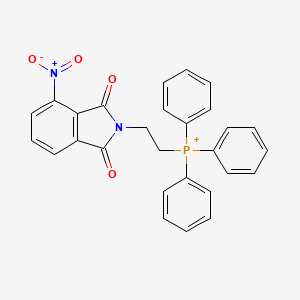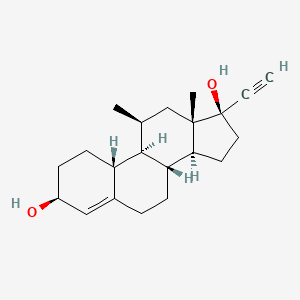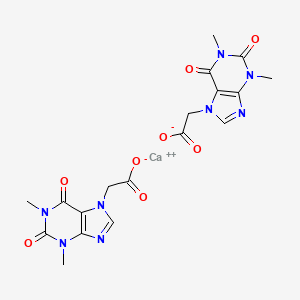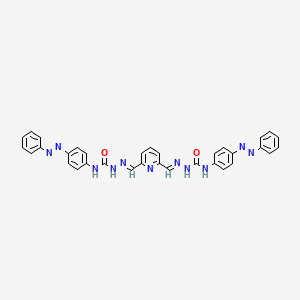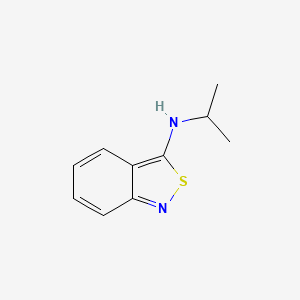
3-(1-Methylethyl)amino-2,1-benzisothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methylethyl)amino-2,1-benzisothiazole is a compound belonging to the benzisothiazole family. Benzisothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylethyl)amino-2,1-benzisothiazole typically involves the reaction of 2-aminobenzothiazole with isopropylamine under specific conditions. One common method involves the use of amide coupling conditions, utilizing 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Industrial Production Methods
Industrial production methods for benzisothiazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methylethyl)amino-2,1-benzisothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzisothiazole derivatives .
Aplicaciones Científicas De Investigación
3-(1-Methylethyl)amino-2,1-benzisothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and genotoxic properties, making it useful in biological studies.
Industry: The compound is used in the development of insecticidal agents and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1-Methylethyl)amino-2,1-benzisothiazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death . In anticancer research, it interferes with cellular signaling pathways, inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-2,1-benzisothiazole
- 3-Methylamino-2,1-benzisothiazole
- 3-Ethylamino-2,1-benzisothiazole
Uniqueness
Compared to its analogs, 3-(1-Methylethyl)amino-2,1-benzisothiazole exhibits unique properties due to the presence of the isopropyl group. This structural variation can influence its biological activity and chemical reactivity, making it a valuable compound for specific research applications .
Propiedades
Número CAS |
774-15-2 |
|---|---|
Fórmula molecular |
C10H12N2S |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
N-propan-2-yl-2,1-benzothiazol-3-amine |
InChI |
InChI=1S/C10H12N2S/c1-7(2)11-10-8-5-3-4-6-9(8)12-13-10/h3-7,11H,1-2H3 |
Clave InChI |
LVLUFNJOIRSWMB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=C2C=CC=CC2=NS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



